![molecular formula C16H16N2O3S B3122904 N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide CAS No. 303988-31-0](/img/structure/B3122904.png)
N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
Overview
Description
“N-isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide” is a chemical compound with the CAS Number: 303988-31-0 . It is also known as D156844.
Molecular Structure Analysis
The molecular formula of the compound is C16H16N2O3S . The molecular weight is 316.4 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of the compound are mentioned in the search results , but specific values are not provided.Scientific Research Applications
Nitro Compound Reactions
Research on primary nitro compounds demonstrates their reactivity towards dipolarophiles, leading to the formation of 3-substituted 2-isoxazolines or isoxazoles. These reactions occur in the presence of p-toluenesulfonic acid, highlighting the nitro group's role in facilitating 1,3-dipolar cycloaddition through nitrile oxide generation. This type of reactivity is crucial for synthesizing heterocyclic compounds, which are of interest in developing pharmaceuticals and materials science (Shimizu, Hayashi, & Teramura, 1984).
Sulfanyl Group Applications
Sulfanyl groups, such as phenylsulfanyl, play a significant role in pharmaceutical chemistry. For instance, pyrazole sulfanilamides with nitroderivatives exhibit enhanced antibacterial activity upon introducing a nitro group into the benzene nucleus. This modification is linked to the heterocyclic nitrogen of N-phenylsulfanilamidopyrazoles, indicating the importance of sulfanyl and nitro groups in modulating biological activity (Alberti, Tironi, Bainotti, & Deleide, 1977).
Polymer Science
In polymer science, the controlled polymerization of N-isopropylacrylamide demonstrates the utility of incorporating responsive functional groups into polymers for drug delivery applications. This research shows the importance of choosing suitable chain transfer agents and initiating species for achieving controlled/"living" polymerization, essential for designing thermoresponsive polymers (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).
Corrosion Inhibition
Nitrophenyl benzamides have been investigated for their role in corrosion inhibition on mild steel in acidic conditions. The presence of nitro and methoxy substituents on the benzamide moiety influences the inhibition efficiency, demonstrating the potential of nitro compounds in protective coatings and materials engineering (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Safety and Hazards
properties
IUPAC Name |
3-nitro-4-phenylsulfanyl-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(2)17-16(19)12-8-9-15(14(10-12)18(20)21)22-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPNQDHOIZFCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234307 | |
Record name | N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303988-31-0 | |
Record name | N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303988-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-3-nitro-4-(phenylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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